molecular formula C8H10O2 B8460812 2-Allyl-3-hydroxy-4-cyclopentenone

2-Allyl-3-hydroxy-4-cyclopentenone

Cat. No.: B8460812
M. Wt: 138.16 g/mol
InChI Key: ONQGUUWSGZTDPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Allyl-3-hydroxy-4-cyclopentenone is a useful research compound. Its molecular formula is C8H10O2 and its molecular weight is 138.16 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis

1. Intermediates in Organic Synthesis
2-Allyl-3-hydroxy-4-cyclopentenone serves as an important intermediate in the synthesis of various organic compounds. It can be transformed into more complex structures through various chemical reactions, including cycloadditions and rearrangements. For instance, it is utilized in the synthesis of 4-hydroxy-2-cyclopentenones, which are valuable intermediates for producing agricultural chemicals and pharmaceuticals .

2. Stereoselective Synthesis
The compound has been employed in stereoselective synthesis processes, particularly in the construction of cyclopentane derivatives. Research has demonstrated that this compound can facilitate highly stereoselective reactions, leading to products with multiple stereogenic centers . Such capabilities are crucial for developing compounds with specific biological activities.

Biological Applications

1. Potential Therapeutic Uses
Recent studies have highlighted the potential of derivatives of this compound as acetylcholinesterase inhibitors, which are relevant in treating neurodegenerative diseases like Alzheimer's. The structure's ability to inhibit acetylcholinesterase suggests that it could be further explored for therapeutic applications .

2. Antimicrobial Activity
Research indicates that cyclopentenone derivatives exhibit antimicrobial properties. The incorporation of the 2-allyl group may enhance the activity against various bacterial strains, making it a candidate for developing new antimicrobial agents .

Agricultural Applications

1. Insecticides
The compound is also noted for its role in synthesizing chrysanthemic esters, which are effective pyrethroidal insecticides. These insecticides are widely used in agriculture due to their efficacy and relatively low toxicity to non-target organisms .

2. Plant Growth Regulators
There is potential for this compound derivatives to act as plant growth regulators. Their structural features may influence plant metabolism and growth patterns, although further research is required to establish their effectiveness and mechanisms of action.

Data Tables

Application Area Description Reference
Organic SynthesisIntermediate for complex organic structures
Stereoselective SynthesisFacilitates reactions yielding stereogenic centers
Therapeutic UsesPotential acetylcholinesterase inhibitors
Antimicrobial ActivityExhibits activity against bacterial strains
Agricultural InsecticidesSource for pyrethroidal insecticides
Plant Growth RegulatorsPossible influence on plant metabolism-

Case Studies

  • Synthesis of Acetylcholinesterase Inhibitors
    A study synthesized several derivatives based on this compound and evaluated their inhibitory activity against acetylcholinesterase. The most potent compound showed an IC50 value of 2.7 µM, indicating strong potential for Alzheimer's treatment .
  • Development of Pyrethroidal Insecticides
    The synthesis pathway involving this compound led to the development of new chrysanthemic esters that demonstrated effective insecticidal properties against common agricultural pests .

Properties

Molecular Formula

C8H10O2

Molecular Weight

138.16 g/mol

IUPAC Name

4-hydroxy-5-prop-2-enylcyclopent-2-en-1-one

InChI

InChI=1S/C8H10O2/c1-2-3-6-7(9)4-5-8(6)10/h2,4-7,9H,1,3H2

InChI Key

ONQGUUWSGZTDPO-UHFFFAOYSA-N

Canonical SMILES

C=CCC1C(C=CC1=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Into 350 ml of a water-acetone (1:6 by volume) mixture, was dissolved 10 g of 2-(1-hydroxy-3-butenyl)furan. To the solution heated at 55° C. under reflux, was added dropwise 6.6 g of polyphosphoric acid. After having been stirred at 55° C. for 96 hours, the reaction mixture was freed from the acetone by distillation and the residue was extracted twice with 300 ml of ether. The extract solution was washed with an aqueous sodium hydrogencarbonate solution, then with saturated aqueous sodium chloride solution, dried over anhydrous sodium sulfate, and freed from the solvent by distillation to obtain 8.5 g of a concentrate. The concentrate was purified by a column chromatography using 100 g of a silica gel (Wako Gel C-200) and a toluene-ether (2:1 by volume) mixture as eluent, to obtain 4.3 g (43% yield) of 4-hydroxy-5-allyl-2-cyclopentenone.
[Compound]
Name
polyphosphoric acid
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
350 mL
Type
reactant
Reaction Step Two
[Compound]
Name
toluene-ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Into 350 ml of a water-acetone (1:6 by volume) mixture, was dissolved 10 g of 2-(1-hydroxy-3-butenyl)-furan. To the solution heated at 55° C. under reflux, was added dropwise 6.6 g of polyphosphoric acid. After having been stirred at 55° C. for 48 hours, the reaction mixture was stripped of the acetone by distillation and the residue was extracted twice with 300 ml of ether. The extract solution was washed with an aqueous sodium hydrogencarbonate solution, then with saturated sodium chloride solution, dried over anhydrous sodium sulfate, and freed from the solvent by distillation to obtain 9.5 g of a concentrate. On distillation of the concentrate, there were obtained 4.2 g of 2-(1-hydroxy-3-butenyl)furan (b.p. 78° C./10 mmHg) and 3.8 g (65.5% yield based on consumed starting material) of the intended 4-hydroxy-5-allyl-2-cyclopentenone (b.p. 97° C./0.7 mmHg).
[Compound]
Name
polyphosphoric acid
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
350 mL
Type
reactant
Reaction Step Two

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